Methyl 4-cyclopropylbenzoate

Description

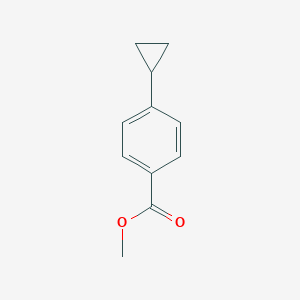

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWZLOGNAEWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470137 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-03-3 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Cyclopropylbenzoate from 4-Cyclopropylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of methyl 4-cyclopropylbenzoate, a valuable ester in the fields of medicinal chemistry and materials science. The synthesis originates from 4-cyclopropylbenzoic acid, and this document details two robust and widely employed esterification strategies: the classic Fischer-Speier esterification and the highly efficient diazomethane-mediated methylation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a critical examination of the underlying chemical principles, comparative analysis of the methods, and essential safety considerations. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of the Cyclopropyl Moiety and its Benzoate Esters

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity, electronic properties, and metabolic stability often impart favorable pharmacological characteristics to parent molecules. Consequently, 4-cyclopropylbenzoic acid and its derivatives, such as this compound, serve as critical building blocks in the synthesis of a wide array of bioactive compounds and advanced materials. The ester, in particular, is a key intermediate, often utilized in subsequent cross-coupling reactions or as a more soluble and reactive alternative to the parent carboxylic acid. The choice of esterification method is therefore a crucial decision in the overall synthetic strategy, impacting yield, purity, and scalability.

This guide will explore the two most prominent methods for the conversion of 4-cyclopropylbenzoic acid to its methyl ester, providing the necessary details for an informed selection and successful execution of the synthesis.

Synthetic Pathways: A Comparative Overview

The esterification of 4-cyclopropylbenzoic acid to this compound can be effectively achieved through several methods. Here, we focus on two of the most established and mechanistically distinct approaches:

-

Fischer-Speier Esterification: An acid-catalyzed equilibrium process that is cost-effective and suitable for large-scale synthesis.

-

Diazomethane-Mediated Esterification: A rapid and high-yielding reaction under mild conditions, often favored for small-scale applications and with sensitive substrates. We will focus on the use of (Trimethylsilyl)diazomethane (TMS-diazomethane) as a safer, commercially available alternative to diazomethane gas.

The selection between these two methodologies is contingent on factors such as the scale of the reaction, the presence of other acid-sensitive functional groups in the substrate, desired purity, and safety infrastructure.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[2][4] This is followed by a nucleophilic attack from the alcohol (methanol) to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[1][3]

Driving the Equilibrium

A critical aspect of the Fischer esterification is its reversible nature.[1][2][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by:

-

Using an excess of one reactant: In this case, methanol is often used as the solvent, providing a large excess that drives the reaction forward according to Le Châtelier's principle.[2][5]

-

Removing water: The removal of water as it is formed can also shift the equilibrium. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus, or by the inclusion of a dehydrating agent.[3][4]

Detailed Experimental Protocol

Materials:

-

4-Cyclopropylbenzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopropylbenzoic acid.

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst), and finally with brine.[6][7] Caution: Carbon dioxide evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Expected Outcome and Considerations

This method is robust and generally provides good to excellent yields (typically 70-90%), particularly when a large excess of methanol is used.[6] The primary impurity is the unreacted starting material, which is effectively removed during the basic wash.

Method 2: Esterification using (Trimethylsilyl)diazomethane

For small-scale syntheses, or when dealing with substrates that are sensitive to harsh acidic conditions and high temperatures, methylation with a diazomethane source is a superior alternative.[8][9][10][11] (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer reagent compared to the highly explosive and toxic diazomethane gas.[12]

Mechanistic Insights

The reaction of a carboxylic acid with TMS-diazomethane is believed to proceed through a different mechanism than Fischer esterification. The carboxylic acid protonates the TMS-diazomethane, which then acts as a methylating agent.

Safety Precautions

CRITICAL: TMS-diazomethane is highly toxic and a suspected carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood.[1][2][3][5][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and skin contact. In the presence of acid, TMS-diazomethane can generate diazomethane, which is explosive.

Detailed Experimental Protocol

Materials:

-

4-Cyclopropylbenzoic Acid

-

(Trimethylsilyl)diazomethane solution (typically 2.0 M in hexanes or diethyl ether)

-

Methanol

-

Diethyl ether or a mixture of diethyl ether and methanol

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-cyclopropylbenzoic acid in a suitable solvent such as diethyl ether or a mixture of diethyl ether and methanol in a flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the TMS-diazomethane solution dropwise. The addition is typically accompanied by the evolution of nitrogen gas and the disappearance of the yellow color of the TMS-diazomethane.[12]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature until the gas evolution ceases and the starting material is consumed, as indicated by TLC analysis. The reaction is usually complete within 1-3 hours.

-

Quenching: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to afford the this compound. In most cases, the product is of high purity and may not require further purification. If necessary, it can be purified by column chromatography on silica gel.

Expected Outcome and Considerations

This method is known for its nearly quantitative yields and the high purity of the resulting product. The reaction conditions are mild, making it compatible with a wide range of functional groups. The primary drawbacks are the high cost and the hazardous nature of the reagent, which generally limit its use to smaller-scale applications.

Data Summary and Physicochemical Properties

The following tables summarize the key reaction parameters and the physicochemical properties of the starting material and the final product.

Table 1: Comparison of Synthetic Methods

| Parameter | Fischer-Speier Esterification | (Trimethylsilyl)diazomethane Esterification |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | (Trimethylsilyl)diazomethane |

| Solvent | Methanol (often in excess) | Diethyl ether, Methanol/Diethyl ether |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | 70-90% | >95% |

| Work-up | Aqueous extraction and wash | Quenching and solvent evaporation |

| Scalability | Highly scalable | Best for small to medium scale |

| Safety | Corrosive acid | Highly toxic and hazardous reagent |

| Cost | Low | High |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Cyclopropylbenzoic Acid | C₁₀H₁₀O₂ | 162.19 | White to off-white solid[10][13] |

| This compound | C₁₁H₁₂O₂ | 176.21 | Not specified, likely a liquid or low-melting solid |

Conclusion and Recommendations

The synthesis of this compound from 4-cyclopropylbenzoic acid can be successfully accomplished by both Fischer-Speier esterification and methylation with TMS-diazomethane.

-

For large-scale, cost-effective synthesis , Fischer-Speier esterification is the recommended method. The use of excess methanol as both reactant and solvent is a practical approach to drive the reaction to completion.

-

For small-scale synthesis , especially when dealing with sensitive substrates or when high purity is paramount with minimal purification , (trimethylsilyl)diazomethane is the superior choice, provided that the necessary safety precautions are strictly adhered to.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, balancing the need for efficiency, scalability, cost, and safety.

References

-

Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MyJoVE Corporation. (2024). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]

-

Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane. Retrieved from [Link]

-

University of Illinois. (n.d.). Diazomethane. Division of Research Safety. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

StuDocu. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

Sources

- 1. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. reddit.com [reddit.com]

- 4. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 11. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 4-Cyclopropyl-benzoic acid | 1798-82-9 [sigmaaldrich.com]

chemical properties and structure of Methyl 4-cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropylbenzoate is a carboxylate ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a cyclopropyl group attached to a benzoate moiety, imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and functional materials. The cyclopropyl ring, a three-membered carbocycle, is known to introduce conformational rigidity, enhance metabolic stability, and modulate electronic properties, making it a desirable feature in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[3] The molecule consists of a central benzene ring substituted at the para position with a cyclopropyl group and a methyl ester group.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 268.9 ± 19.0 °C (Predicted) | [3] |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room temperature | [3] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.[4][5] The expected spectroscopic data for this compound are detailed below.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic, methyl ester, and cyclopropyl protons. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons of the ester group would present as a singlet at approximately δ 3.8-3.9 ppm. The cyclopropyl protons would exhibit complex multiplet patterns in the upfield region (typically δ 0.6-1.2 ppm) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information about the carbon framework. Key expected signals include the carbonyl carbon of the ester at a significantly downfield shift (around δ 167 ppm), aromatic carbons in the range of δ 125-150 ppm, the methoxy carbon of the ester at approximately δ 52 ppm, and the carbons of the cyclopropyl ring in the upfield region (around δ 10-16 ppm).[4]

Infrared (IR) Spectroscopy: The infrared spectrum is useful for identifying functional groups.[6] For this compound, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic (cyclopropyl and methyl) groups would appear in the region of 2850-3100 cm⁻¹. The C-O stretching of the ester would be observed around 1250-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] The molecular ion peak (M⁺) would be observed at m/z 176. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 145, or the loss of the entire ester group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-cyclopropylbenzoic acid. This precursor is a key intermediate in the synthesis of various pharmaceuticals, including Bruton's Tyrosine Kinase (BTK) inhibitors.[8]

Synthetic Pathway:

Caption: A common synthetic route to this compound.

Experimental Protocol: Fischer Esterification of 4-Cyclopropylbenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclopropylbenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

The incorporation of a methyl group can significantly influence the physicochemical and pharmacokinetic properties of a drug molecule.[9][10] Similarly, the cyclopropyl moiety is a versatile structural element in drug design, often introduced to enhance potency, metabolic stability, and cell permeability.[1][2]

This compound, combining both these features, serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. Its parent carboxylic acid, 4-cyclopropylbenzoic acid, is a known intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies.[8] The ester functionality of this compound provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling laboratory chemicals should be observed. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a synthetically useful building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, arising from the combination of a cyclopropyl group and a methyl benzoate core, offer opportunities for the development of novel molecules with tailored properties. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in these areas.

References

-

PrepChem. Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11658370, this compound. [Link]

-

Chemsrc. Methyl 4-(cyclopropylcarbonyl)benzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12861010, Methyl 4-propylbenzoate. [Link]

-

LookChem. 4-CYCLOPROPYL-BENZOIC ACID. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Cheméo. Chemical Properties of 1-Iodo-3,4-methylenedioxybenzene (CAS 5876-51-7). [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

-

Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138620, 1-Iodo-3,4-methylenedioxybenzene. [Link]

-

PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]

-

Oakwood Chemical. 1-Iodo-3,4-methylenedioxybenzene. [Link]

-

Graha Ilmu. Sheet1. [Link]

-

kubuku.id. silakan dipilih. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 148438-03-3 [amp.chemicalbook.com]

- 4. lehigh.edu [lehigh.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. youtube.com [youtube.com]

- 8. Cas 1798-82-9,4-CYCLOPROPYL-BENZOIC ACID | lookchem [lookchem.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Methyl 4-cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful structural motif. Its unique conformational rigidity and electronic properties often impart favorable characteristics to bioactive molecules. The incorporation of this three-membered ring can lead to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. This guide provides a comprehensive technical overview of Methyl 4-cyclopropylbenzoate, a versatile building block that serves as a gateway to novel chemical entities bearing the prized cyclopropyl substituent. As a Senior Application Scientist, my objective is to furnish you with not just the data, but the underlying scientific rationale to effectively utilize this compound in your research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a benzoate ester characterized by a cyclopropyl group at the para position of the benzene ring.

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol [1]

Synonyms: Benzoic acid, 4-cyclopropyl-, methyl ester; AKOS BAR-1179[1]

A summary of its key physicochemical properties is presented in Table 1. These predicted values provide a foundational understanding of the compound's physical characteristics, which are crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Boiling Point | 268.9 ± 19.0 °C | Predicted[1] |

| Density | 1.134 ± 0.06 g/cm³ | Predicted[1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound: Strategic Pathways and Methodologies

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, reflecting common strategies in medicinal and process chemistry. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Pathway A: Fischer-Speier Esterification

This classical and atom-economical approach involves the acid-catalyzed esterification of 4-cyclopropylbenzoic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and a strong acid catalyst.

Causality of Experimental Choices:

-

Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium towards the formation of the ester product.

-

Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-cyclopropylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Diagram 2: Fischer-Speier Esterification Workflow

Caption: Workflow for the Fischer-Speier esterification synthesis.

Pathway B: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new carbon-carbon bond.

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.

-

Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic or aqueous solvent system is often employed to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a dry reaction vessel, add methyl 4-bromobenzoate, cyclopropylboronic acid, and the base.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent system followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropyl group is often introduced to:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical parameters for drug-likeness.

While specific drugs containing the exact this compound scaffold are not prominently in the public domain, numerous clinical candidates and approved drugs feature the cyclopropylphenyl moiety. For instance, derivatives of N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide have been investigated for their potential in attenuating RANKL-mediated osteoclast differentiation.[3] The methyl ester of this compound provides a convenient handle for further chemical transformations, such as amidation to form carboxamides, which are common in drug molecules.

The "magic methyl" effect is another relevant concept, where the addition of a methyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds can provide guidance.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

In case of Contact:

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established and reliable methods such as Fischer esterification and Suzuki-Miyaura cross-coupling. The presence of both the valuable cyclopropyl moiety and a versatile methyl ester functional group makes it an attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate this compound into their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supramolecular catalyst for Suzuki-Miyaura cross-coupling in aqueous media. RSC Advances. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

Slippery Rock University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

ResearchGate. (2008, August 6). (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from [Link]

-

Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PubMed. (2024, September 15). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]

-

PubMed. (2013, August). [Application of methyl in drug design]. Retrieved from [Link]

-

Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals. PMC. Retrieved from [Link]

Sources

- 1. This compound CAS#: 148438-03-3 [amp.chemicalbook.com]

- 2. 148438-03-3|this compound|BLD Pharm [bldpharm.com]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

A Spectroscopic Guide to Methyl 4-cyclopropylbenzoate: Structural Elucidation and Data Interpretation

Foreword: In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation. This guide offers an in-depth exploration of the expected spectroscopic characteristics of Methyl 4-cyclopropylbenzoate. While publicly accessible, peer-reviewed experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and extensive data from analogous structures to provide a robust, predictive analysis. It is designed to serve as a practical reference for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction: The Molecular Blueprint

This compound is an aromatic ester featuring a distinctive cyclopropyl substituent. This combination of a rigid, strained aliphatic ring directly conjugated to a π-system, which in turn is linked to an electron-withdrawing ester group, creates a unique electronic environment. Understanding how these structural motifs influence the molecule's interaction with different forms of electromagnetic radiation is the key to interpreting its spectroscopic data. This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, we anticipate five distinct proton signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| H-a | ~7.95 | Doublet (d) | 2H | Ar-H (ortho to -COOCH₃) | These protons are deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent ester carbonyl group, shifting them significantly downfield. |

| H-b | ~7.05 | Doublet (d) | 2H | Ar-H (ortho to cyclopropyl) | These protons are shielded relative to H-a due to the electron-donating character of the cyclopropyl group. The cyclopropyl group's unique electronic nature provides moderate shielding. |

| H-c | ~3.90 | Singlet (s) | 3H | -O-CH ₃ | The methyl protons are adjacent to an electronegative oxygen atom, resulting in a characteristic downfield shift into the 3.5-4.0 ppm range. Its singlet multiplicity confirms no adjacent protons. |

| H-d | ~1.95 | Multiplet (m) | 1H | Cyclopropyl CH | This methine proton is coupled to four other protons on the cyclopropyl ring, resulting in a complex multiplet. Its position is typical for a cyclopropyl proton attached to an aromatic ring. |

| H-e | ~1.05 & ~0.75 | Multiplets (m) | 2H each | Cyclopropyl CH ₂ | The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets. They are in the highly shielded aliphatic region of the spectrum. |

Note: Coupling constants (J) between ortho aromatic protons (H-a and H-b) are expected to be in the range of 8-9 Hz.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and functional group. We predict eight distinct carbon signals for this compound.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

| C-1 | ~167.0 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a hallmark of sp²-hybridized carbons double-bonded to oxygen. |

| C-2 | ~149.0 | Ar-C (ipso, attached to cyclopropyl) | This quaternary carbon is deshielded due to its attachment to the electron-donating cyclopropyl group and its position within the aromatic ring. |

| C-3 | ~129.8 | Ar-C H (ortho to -COOCH₃) | These methine carbons are deshielded by the adjacent electron-withdrawing ester group. |

| C-4 | ~128.5 | Ar-C (ipso, attached to -COOCH₃) | The chemical shift of this quaternary carbon is influenced by the attached ester functionality. |

| C-5 | ~125.5 | Ar-C H (ortho to cyclopropyl) | These carbons are shielded relative to C-3 due to the influence of the cyclopropyl substituent. |

| C-6 | ~52.0 | -O-C H₃ | The methyl carbon is shielded relative to most aromatic carbons but appears downfield for an sp³ carbon due to its attachment to oxygen. |

| C-7 | ~15.5 | Cyclopropyl C H | This methine carbon of the cyclopropyl ring is found in the typical aliphatic region. |

| C-8 | ~10.5 | Cyclopropyl C H₂ | The methylene carbons of the strained cyclopropyl ring are characteristically found at a highly shielded (upfield) position. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Field Insights |

| ~3080-3010 | C-H Stretch | Aromatic & Cyclopropyl | The C-H stretching vibrations for both sp² (aromatic) and strained sp³ (cyclopropyl) carbons typically appear just above 3000 cm⁻¹. This region can confirm the presence of these groups. |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₃) | This absorption corresponds to the C-H stretching of the methyl group of the ester. |

| ~1720 | C=O Stretch | Ester | This will be a very strong, sharp absorption and is the most diagnostic peak in the spectrum. Its position indicates a conjugated ester, where conjugation to the benzene ring slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[1][2] |

| ~1610 & ~1480 | C=C Stretch | Aromatic Ring | These absorptions, characteristic of the benzene ring, arise from the stretching of the carbon-carbon double bonds within the ring. |

| ~1275 & ~1100 | C-O Stretch | Ester | Esters exhibit two characteristic C-O stretching bands. The stronger of the two, typically around 1275 cm⁻¹, is for the C(=O)-O stretch, while the other is for the O-CH₃ stretch.[1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ), we would expect the following under Electron Ionization (EI).

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Ion | Proposed Structure | Interpretation |

| 176 | [M]⁺• | [C₁₁H₁₂O₂]⁺• | Molecular Ion Peak. Its presence confirms the molecular weight of the compound. |

| 145 | [M - OCH₃]⁺ | [C₁₀H₉O]⁺ | Loss of the methoxy radical (-•OCH₃) from the molecular ion, forming a stable acylium ion. This is a very common and expected fragmentation for methyl esters. |

| 117 | [M - COOCH₃]⁺ | [C₉H₉]⁺ | Loss of the entire carbomethoxy radical (-•COOCH₃), resulting in a cyclopropylphenyl cation. |

| 115 | [C₉H₇]⁺ | [C₉H₉ - H₂]⁺ | Loss of a hydrogen molecule from the m/z 117 fragment, leading to a more stable, potentially rearranged ion. |

| 91 | [C₇H₇]⁺ | [C₉H₉ - C₂H₂]⁺ | Loss of acetylene from the m/z 117 fragment, potentially leading to the formation of the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes. |

Primary Fragmentation Pathway

The dominant fragmentation pathway is initiated by the loss of the methoxy radical, a characteristic cleavage for methyl esters.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Methodologies

To acquire the data discussed in this guide, adherence to standardized laboratory protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: General workflow for NMR data acquisition.

ATR-IR Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Use standard EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the GC peak corresponding to this compound and analyze the corresponding mass spectrum.

Conclusion

The predictive spectroscopic data presented in this guide provides a detailed and scientifically grounded framework for the structural analysis of this compound. The anticipated ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the logical mass spectral fragmentation pathways collectively form a unique fingerprint for the molecule. Researchers who synthesize or work with this compound can use this guide to validate their experimental results, troubleshoot unexpected outcomes, and confidently confirm the identity and purity of their material.

References

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Methyl 4-methylbenzoate. PubChem. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2023, September 20). LibreTexts Chemistry. Retrieved from [Link]

-

Mass spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 4-cyclopropylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopropyl moiety is a recurring structural motif in a multitude of biologically active compounds, prized for its unique conformational and electronic properties that can enhance pharmacological profiles. This technical guide delves into the latent potential of a specific subclass: derivatives of methyl 4-cyclopropylbenzoate. While direct and extensive research on this scaffold is emerging, this document synthesizes existing knowledge on analogous cyclopropane-containing molecules and related benzoic acid derivatives to forecast and guide future research into their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the chemical rationale for derivatization, detail established experimental protocols for biological evaluation, and present a framework for understanding the structure-activity relationships that will be pivotal in the development of novel therapeutics based on this promising chemical core.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its strained nature imparts unique electronic characteristics, including a degree of π-character, which allows it to engage in interactions typically associated with unsaturated systems. In drug design, the incorporation of a cyclopropyl ring can lead to significant improvements in a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. It can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with target proteins, and modulate lipophilicity to optimize cell permeability.

This compound presents a versatile and readily available starting point for the synthesis of a diverse library of compounds. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, while the aromatic ring can be further substituted to explore a wide chemical space. This guide will illuminate the potential of these derivatives in three key therapeutic areas.

Anticancer Potential: Targeting the Machinery of Uncontrolled Cell Proliferation

While direct studies on the anticancer properties of this compound derivatives are not yet abundant in the public domain, the broader class of cyclopropane-containing compounds has shown significant promise. For instance, cyclopropyl-containing analogs of combretastatin have been synthesized and evaluated for their cytotoxic properties. Furthermore, numerous benzoic acid derivatives have been investigated as anticancer agents, targeting various mechanisms of cancer progression.

Hypothesized Mechanisms of Action

Derivatives of this compound could potentially exert anticancer effects through several mechanisms, including:

-

Enzyme Inhibition: The cyclopropyl and benzoyl moieties can be tailored to fit into the active sites of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs).

-

Disruption of Microtubule Dynamics: Emulating the action of compounds like combretastatin, derivatives could be designed to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: By interacting with pro- and anti-apoptotic proteins, these compounds could shift the balance towards programmed cell death in cancer cells.

Experimental Workflow for In Vitro Anticancer Screening

A systematic approach is crucial for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines a standard, robust screening cascade.

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a color

The Cyclopropyl Moiety in Drug Design: A Mechanistic Guide to Harnessing Strain for Potency and Stability

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has become a powerhouse in modern medicinal chemistry. Its integration into drug candidates is a strategic decision that frequently resolves complex challenges in lead optimization, from enhancing potency and selectivity to improving metabolic stability and fine-tuning physicochemical properties. Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new molecular entities incorporating this unique structural motif[1][2][3]. This guide provides an in-depth exploration of the core mechanisms through which the cyclopropyl group exerts its profound influence, offering researchers and drug development professionals a framework for its rational application. We will dissect its unique structural and electronic properties and translate them into actionable strategies for contemporary drug design.

The Foundation: Understanding the Unique Physicochemical Nature of the Cyclopropyl Ring

The efficacy of the cyclopropyl group in drug design stems directly from its unique structural and electronic properties, which are a consequence of significant ring strain.[4] Unlike the tetrahedral bond angles of typical alkanes (109.5°), the carbon atoms in a cyclopropane ring are forced into 60° angles, resulting in strained "bent" bonds.[5] This strain imparts properties more akin to a double bond than a simple alkane.

Key characteristics include:

-

Coplanarity: The three carbon atoms lie in the same plane.[6][7]

-

Short, Strong Bonds: The C-C bonds (approx. 1.51 Å) are shorter than those in alkanes, and the C-H bonds are also shorter and stronger, making them less susceptible to metabolic attack.[6][7]

-

Enhanced π-Character: The strained C-C bonds possess significant p-character, allowing the cyclopropyl group to participate in conjugation and act as a π-electron donor, a phenomenon often described as "pseudo-unsaturated".[6][7][8]

These fundamental features are the wellspring of the group's utility, enabling it to serve multiple strategic roles within a drug molecule.

| Property | Cyclopropyl | Isopropyl | gem-Dimethyl | Alkene (C=C) |

| C-C Bond Length (Å) | ~1.51[6][7] | ~1.54 | ~1.54 | ~1.34 |

| Hybridization (approx.) | sp² and p character[5] | sp³ | sp³ | sp² |

| Conformational Flexibility | Rigid/Planar | Flexible | Flexible | Rigid/Planar |

| Metabolic Liability | Generally low (but context-dependent) | Moderate to High | Moderate | High (epoxidation) |

| Table 1: Comparative physicochemical properties of the cyclopropyl group and common isosteres. |

Mechanism I: Conformational Constraint and Pre-organization for Enhanced Potency

One of the most powerful applications of the cyclopropyl group is its ability to reduce the conformational flexibility of a molecule.[4][9] Flexible molecules must pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation from a multitude of possible states in solution.

By incorporating a rigid cyclopropyl ring, medicinal chemists can "lock" a portion of the molecule into its bioactive conformation.[9] This pre-organization reduces the entropic cost of binding, which can lead to a significant increase in binding affinity and potency.[6][7] Furthermore, this rigidity can enhance selectivity by disfavoring conformations that would bind to off-target proteins, thereby reducing potential side effects.[6][7][9]

Recent studies have also uncovered the "cyclopropyl effect," where the presence of a spiro-fused cyclopropane on a six-membered ring can surprisingly cause adjacent bulky substituents to favor the more sterically hindered axial position, a unique stereocontrol element that can be exploited to orient functional groups into specific regions of a binding pocket.[10][11]

Mechanism II: Enhancing Metabolic Stability

The cyclopropyl group is a well-established tool for improving a drug's metabolic profile and increasing its in vivo half-life.[6][9][12]

Blocking Cytochrome P450 (CYP) Oxidation

The C-H bonds of a cyclopropyl ring are stronger and less accessible than those in more flexible alkyl chains.[6][12] This inherent strength makes them significantly more resistant to oxidation by metabolic enzymes, particularly cytochrome P450s (CYPs).[13] Strategically placing a cyclopropyl group at a known metabolic hotspot can effectively block this pathway. A classic example is the statin drug Pitavastatin , where the cyclopropyl group prevents metabolism by CYP3A4, reducing the potential for drug-drug interactions.[13]

The Caveat: Bioactivation of Cyclopropylamines

While often a metabolic shield, the cyclopropyl group is not inert and can be a metabolic liability in certain contexts, a critical consideration for trustworthiness in drug design. Cyclopropylamines, in particular, can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates.[13][14] These radical species can then form covalent adducts with hepatic proteins, which is a mechanism associated with hepatotoxicity.[13] This was a well-known issue with the antibiotic trovafloxacin.[13] Therefore, while the cyclopropyl group is a powerful tool, its use, especially when attached to a nitrogen atom, must be carefully evaluated for potential bioactivation risks.

Mechanism III: Bioisosterism and Physicochemical Modulation

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various common functional groups to improve a molecule's pharmacological profile.[12][15][16]

-

gem-Dimethyl and Isopropyl Mimic: Due to its steric bulk and lipophilicity, the cyclopropyl group is often used to replace gem-dimethyl or isopropyl groups.[16] This substitution can maintain or improve binding while introducing conformational rigidity and enhancing metabolic stability.

-

Alkene Isostere: The planar nature and π-character of the cyclopropyl ring make it an excellent replacement for a carbon-carbon double bond. This swap can eliminate potential metabolic liabilities associated with alkenes (e.g., epoxidation) while preserving the rigid geometry required for activity.[12][16]

-

Phenyl Ring Bioisostere: In some contexts, particularly when exploring vectors out of a core scaffold, the cyclopropyl group can act as a non-aromatic, three-dimensional substitute for a phenyl ring, helping to reduce lipophilicity and improve solubility—a strategy known as "escaping flatland".[17][18][19]

Mechanism IV: Electronic Effects on Potency

The unique electronic nature of the cyclopropyl group allows it to influence a molecule's potency through direct electronic interactions within the target's binding site.[20]

-

Inductive and Resonance Effects: The cyclopropyl group acts as a weak inductive electron-withdrawing group but a potent resonance electron-donating group, especially when adjacent to an electron-deficient center like a carbocation or a π-system.[8][20] This dual nature allows it to fine-tune the electronic properties of nearby functional groups, potentially enhancing hydrogen bonding capabilities or other key interactions that drive potency.[21]

-

pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can lower the pKa of adjacent amines. This modulation can be used strategically to reduce P-glycoprotein (P-gp) efflux and improve oral bioavailability or brain permeability.[6][7]

Experimental Protocols: Assessing Metabolic Stability

A critical step in validating the use of a cyclopropyl moiety is to confirm its intended effect on metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a cyclopropyl-containing compound compared to its non-cyclopropyl analog.

2. Materials:

- Test compounds and positive control (e.g., Verapamil).

- Human Liver Microsomes (pooled, protein concentration ~20 mg/mL).

- 0.1 M Phosphate Buffer (pH 7.4).

- NADPH regenerating system (e.g., NADPH-A/B).

- Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

- 96-well incubation plates and analytical plates.

3. Methodology:

- Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare test compound stock solutions in DMSO and dilute to a working concentration in buffer.

- Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

- Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

- Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.

- Sample Processing: Seal the quenching plate, vortex for 10 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

- Analysis: Transfer the supernatant to an analytical plate and analyze the remaining parent compound concentration using LC-MS/MS.

- Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

4. Expected Outcome: A successful cyclopropyl modification to block a metabolic hotspot will result in a significantly longer t½ and lower CLint compared to the parent molecule.

Conclusion

The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated design element with a multifaceted mechanistic profile. Its ability to impose conformational rigidity, act as a metabolic shield, serve as a versatile bioisostere, and modulate electronic properties makes it an indispensable tool in the medicinal chemist's arsenal. By understanding the fundamental principles behind its action—from the entropic advantages of pre-organization to the nuances of its metabolic fate—drug discovery teams can strategically deploy this unique moiety to overcome critical hurdles in the development of safer and more effective medicines.

References

- Trofimov, A., & Galkin, A. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(10), 1399-1416.

- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Thieme. (2020).

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Dakenchem. (n.d.).

- Wang, K., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3.

- BenchChem. (2025).

- Gleason, J. (2024).

- Dakenchem. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.

- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- Attia, M. I., et al. (2025).

- Jones, C., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1276-1291.

- Taylor & Francis Online. (n.d.).

- Izzotti, A. F., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science.

- Brathuca, J. F., et al. (1998). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. International Journal of Peptide and Protein Research, 51(5), 417-424.

- BenchChem. (n.d.). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide.

- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- MedChemBuzz. (2011). Review: Bioisosteres in Drug Design.

- Wikipedia. (n.d.). Cyclopropyl group.

- Stack Exchange. (2017).

- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14273.

- ResearchGate. (n.d.).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 11. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 12. scientificupdate.com [scientificupdate.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Theoretical and Computational Studies of Methyl 4-cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyclopropylbenzoate, a structurally intriguing molecule, stands at the intersection of academic curiosity and pharmaceutical potential. The incorporation of a cyclopropyl moiety onto the aromatic scaffold of methyl benzoate introduces unique stereoelectronic properties that can significantly influence its chemical behavior and biological activity. This technical guide provides a comprehensive exploration of this compound, detailing its structural, electronic, and spectroscopic properties through a synergistic approach of theoretical modeling and computational analysis. We delve into the rationale behind selecting specific computational methodologies, present detailed protocols for in-silico and in-vitro experiments, and discuss the implications of these findings for drug discovery and development. This document serves as an authoritative resource for researchers seeking to understand and leverage the unique characteristics of this promising chemical entity.

Introduction: The Significance of this compound

This compound is an aromatic ester characterized by a cyclopropyl group at the para position of the benzene ring. Its chemical formula is C₁₁H₁₂O₂, and it has a molecular weight of 176.21 g/mol .[1][2] The presence of the cyclopropyl ring, a small, strained carbocycle, imparts fascinating conformational and electronic features to the molecule. In the realm of medicinal chemistry, the cyclopropyl group is a bioisosteric replacement for other functionalities and is known to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates.[3][4][5][6][7] This makes this compound and its derivatives attractive scaffolds for the design of novel therapeutics.

This guide will provide a deep dive into the theoretical and computational methodologies used to elucidate the properties of this compound, offering a robust framework for its further investigation and application.

Theoretical Framework and Computational Methodology

To gain a profound understanding of the intrinsic properties of this compound, a multi-faceted computational approach is indispensable. The choice of computational methods is dictated by the need for a balance between accuracy and computational cost.

Rationale for Method Selection

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of medium-sized organic molecules.[8][9][10][11] Its ability to provide accurate results with a manageable computational expense makes it the method of choice for this study. Specifically, the B3LYP hybrid functional is often employed for its reliability in predicting geometries and electronic properties of organic compounds.[9] To ensure a robust description of the electronic structure, a sufficiently flexible basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions to accurately model long-range interactions and polarization functions to account for the anisotropic electron distribution.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive computational analysis of this compound:

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular modeling software.

-

A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule.

-

Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Conformational Analysis:

-

To explore the conformational landscape, a systematic scan of the dihedral angle between the cyclopropyl ring and the benzene ring is conducted.

-

The potential energy surface is generated by performing single-point energy calculations at various fixed dihedral angles.

-

This analysis helps to identify the most stable conformation and the energy barriers for rotation.

-

-

Electronic Properties Analysis:

-

From the optimized geometry, key electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

-

-

-

Spectroscopic Properties Prediction:

-

Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Including Atomic Orbital) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be directly compared with experimental data for structural validation.

-

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

-

Visualizing the Computational Workflow

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Predicted Theoretical Results and Discussion

Based on the proposed computational methodology, we can anticipate the following key findings:

Optimized Geometry and Conformational Preference

The geometry optimization is expected to reveal a nearly planar ester group with the cyclopropyl ring oriented at a specific dihedral angle relative to the benzene ring. The conformational analysis will likely indicate a preferred orientation that minimizes steric hindrance and maximizes electronic stabilization through conjugation between the cyclopropyl ring and the aromatic system. The inherent strain of the cyclopropane ring influences its electronic properties, allowing it to interact with the π-system of the benzene ring.[12][13]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C=O bond length | ~1.21 |

| C-O (ester) bond length | ~1.35 |

| C-C (ring-ester) bond length | ~1.49 |

| Dihedral Angle (Cyclopropyl-Benzene) | To be determined |

Electronic Properties and Reactivity

The electronic properties will provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO will likely be centered on the electron-withdrawing ester group. The MEP map will highlight the electronegative oxygen atoms of the ester as sites for nucleophilic attack and the electropositive regions on the aromatic protons.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | To be determined |